molecular formula C13H8ClFN2S B12244206 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12244206
M. Wt: 278.73 g/mol
InChI Key: YLIYVHLLLXWSLR-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is an organic compound with a complex structure that includes a pyridine ring substituted with a carbonitrile group and a sulfanyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyridine-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the carbonitrile group to primary amines.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Chemical Biology: The compound serves as a tool for studying biological processes and pathways, especially those involving sulfur-containing groups.

    Industrial Chemistry: It is employed as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group allows for the formation of covalent bonds with target proteins, potentially leading to irreversible inhibition. The pyridine ring and carbonitrile group contribute to the compound’s ability to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A structurally related compound with similar aromatic substitution patterns but lacking the sulfanyl and pyridine groups.

    2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound, sharing the chlorofluorophenyl moiety.

    Pyridine-3-thiol: Another precursor, contributing the pyridine and sulfanyl groups.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and carbonitrile groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C13H8ClFN2S

Molecular Weight

278.73 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8ClFN2S/c14-11-4-1-5-12(15)10(11)8-18-13-9(7-16)3-2-6-17-13/h1-6H,8H2

InChI Key

YLIYVHLLLXWSLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(C=CC=N2)C#N)F

Origin of Product

United States

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